molecular formula C18H29N3O2 B1520123 3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1189107-00-3

3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1520123
M. Wt: 319.4 g/mol
InChI Key: GUAMKRWLEBSKSY-UHFFFAOYSA-N
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Description

The compound “3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester” is a unique chemical with the empirical formula C18H29N3O2 and a molecular weight of 319.44 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has a SMILES string representation as O=C (OC (C) (C)C)N (CCC1)CC1CNCC2=CC=C (C=C2)N . This indicates the presence of a carboxylic acid ester group, a piperidine ring, and an aromatic benzene ring with an amino group in the molecule.

Scientific Research Applications

Piperidine Derivatives in Scientific Research

Piperidine derivatives are a broad class of compounds that have been extensively studied for various scientific and medicinal purposes. Their applications span from drug development to materials science, owing to their versatile chemical structure that can be modified to achieve specific properties.

  • Drug Development : Piperidine structures are commonly found in pharmacologically active molecules. They have been explored for their potential in treating various diseases due to their ability to interact with biological targets. For example, vandetanib is a compound that involves piperidine derivatives for treating certain types of cancer by inhibiting receptor tyrosine kinases (W. Mi, 2015).

  • Biopolymer Modification : Xylan derivatives, for instance, have been synthesized from reactions involving esterification, showing potential for creating biopolymers with specific properties suitable for drug delivery applications (K. Petzold-Welcke et al., 2014).

  • Chemokine Receptor Antagonists : Small molecule antagonists for chemokine receptors, including those with piperidine and piperazine structures, have been developed as potential treatments for allergic diseases such as asthma and allergic rhinitis. These compounds demonstrate how modifications of the piperidine ring can lead to the development of targeted therapies (Lianne I Willems & A. IJzerman, 2009).

  • Anticarcinogenic and Toxicity Studies : Organotin(IV) complexes, including those with piperidine derivatives, have been reviewed for their anticarcinogenicity and toxicity, indicating their potential use in medicinal chemistry for cancer treatment (Saqib Ali, S. Shahzadi, Imtiaz-ud-Din., 2018).

Safety And Hazards

The compound is classified under GHS07 for acute toxicity (oral) and has a hazard statement of H302 . Precautionary statements include P264, P270, P301 + P312, and P501 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

tert-butyl 3-[[(4-aminophenyl)methylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-10-4-5-15(13-21)12-20-11-14-6-8-16(19)9-7-14/h6-9,15,20H,4-5,10-13,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAMKRWLEBSKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670757
Record name tert-Butyl 3-({[(4-aminophenyl)methyl]amino}methyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

CAS RN

1189107-00-3
Record name tert-Butyl 3-({[(4-aminophenyl)methyl]amino}methyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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